molecular formula C18H14F3NO B1306081 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol CAS No. 502625-52-7

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol

Cat. No.: B1306081
CAS No.: 502625-52-7
M. Wt: 317.3 g/mol
InChI Key: DGRBZNRHQQJHDE-UHFFFAOYSA-N
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Description

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol is an organic compound with the molecular formula C18H14F3NO It is characterized by the presence of a quinoline ring and a trifluoromethylphenyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst such as aluminum chloride.

    Formation of the Ethanol Moiety: The final step involves the reduction of the corresponding ketone to form the ethanol moiety. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline ring.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Quinolin-2-yl-1-phenylethanol: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    2-Quinolin-2-yl-1-(4-trifluoromethylphenyl)ethanol: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and applications.

Uniqueness

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which imparts distinct electronic and steric effects

Properties

IUPAC Name

2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10,17,23H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRBZNRHQQJHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC(=CC=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381205
Record name 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502625-52-7
Record name α-[3-(Trifluoromethyl)phenyl]-2-quinolineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502625-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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